3,3'-Dipropyloxacarbocyanine iodide
Overview
Description
DiI, DiO, DiD and DiR dyes are a family of lipophilic fluorescent stains for labeling membranes. The fluorescence of these environment-sensitive dyes is greatly enhanced when incorporated into membranes or bound to lipophilic biomolecules such as proteins. They are weakly fluorescent in water but highly fluorescent and quite photostable when incorporated into membranes
Scientific Research Applications
1. Application in Membrane Potential Studies
3,3'-Dipropyloxacarbocyanine iodide has been used to study membrane potential variations in rod-outer-segment membranes. Specifically, it serves as a probe to investigate the formation of metarhodopsin II and its association with the generation of a transmembrane potential (Bennett, Michel-Villaz, & Dupont, 2005).
2. Investigation of Molecular Orientation and Optical Properties
The dye has been studied for its optical properties and molecular orientation when adsorbed to gold surfaces. This research is significant for surface-enhanced Raman spectroscopy (SERS) and its application in biomedical imaging (Dietze & Mathies, 2015).
3. Use in Flow-Cytometric Assessment of Membrane Potential
In studies involving the yeast Saccharomyces cerevisiae, this compound has been utilized as a fluorescent probe to assess membrane potential. This application is especially relevant in the field of microbiology and cell biology (Denksteinová, Sigler, & Plášek, 2008).
4. Photochemical Properties in DNA Complexes
The photochemical properties of this compound have been investigated, particularly in relation to its interaction with DNA. This is critical for understanding its application in photoisomerization and triplet state studies (Pronkin & Tatikolov, 2015).
Mechanism of Action
Target of Action
3,3’-Dipropyloxacarbocyanine iodide, also known as DiOC3(3), is a green fluorescent lipophilic dye . Its primary target is the cell membrane . The dye has cell membrane permeability and can be used to stain cell membranes and other lipid-soluble biological structures .
Mode of Action
The compound interacts with its targets by binding to lipid components of the cell membrane . This interaction results in the staining of the cell membrane, making it visible under fluorescence microscopy .
Biochemical Pathways
It is known that the compound is used in studies involvingtransmembrane potentials , suggesting it may influence ion transport pathways across the cell membrane.
Pharmacokinetics
Given its lipophilic nature and cell membrane permeability, it can be inferred that the compound is likely to be absorbed and distributed within the lipid components of cells .
Result of Action
The primary result of the action of 3,3’-Dipropyloxacarbocyanine iodide is the fluorescent staining of cell membranes and other lipid-soluble biological structures . This allows for the visualization of these structures under fluorescence microscopy .
Biochemical Analysis
Biochemical Properties
3,3’-Dipropyloxacarbocyanine iodide interacts with various biomolecules within the cell. It is known to be effluxed to a marked degree relative to the DiOC5-7 in the KB85 cells . This suggests that it interacts with cellular transport proteins, particularly those involved in the efflux of substances from the cell .
Cellular Effects
The primary cellular effect of 3,3’-Dipropyloxacarbocyanine iodide is its ability to stain cell membranes and other lipid-soluble biological structures . This makes it a valuable tool for visualizing these structures under a microscope .
Molecular Mechanism
The molecular mechanism of 3,3’-Dipropyloxacarbocyanine iodide primarily involves its interaction with lipid structures within the cell. As a lipophilic dye, it integrates into lipid-rich structures such as the cell membrane . This integration allows it to provide a fluorescent signal that can be detected using specific wavelengths of light .
Temporal Effects in Laboratory Settings
The temporal effects of 3,3’-Dipropyloxacarbocyanine iodide in laboratory settings are largely dependent on the specific experimental conditions. It is known that the dye is effluxed to a marked degree relative to the DiOC5-7 in the KB85 cells , suggesting that its effects may decrease over time due to this efflux process .
Transport and Distribution
3,3’-Dipropyloxacarbocyanine iodide is known to be transported across the cell membrane . Once inside the cell, it integrates into lipid-rich structures, allowing it to be distributed wherever these structures are located .
Subcellular Localization
The subcellular localization of 3,3’-Dipropyloxacarbocyanine iodide is primarily within lipid-rich structures such as the cell membrane . Its lipophilic nature allows it to integrate into these structures, providing a fluorescent signal that can be used to visualize these structures under a microscope .
Properties
IUPAC Name |
3-propyl-2-[3-(3-propyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N2O2.HI/c1-3-16-24-18-10-5-7-12-20(18)26-22(24)14-9-15-23-25(17-4-2)19-11-6-8-13-21(19)27-23;/h5-15H,3-4,16-17H2,1-2H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWWYHFXRJVZBL-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCC.[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25IN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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